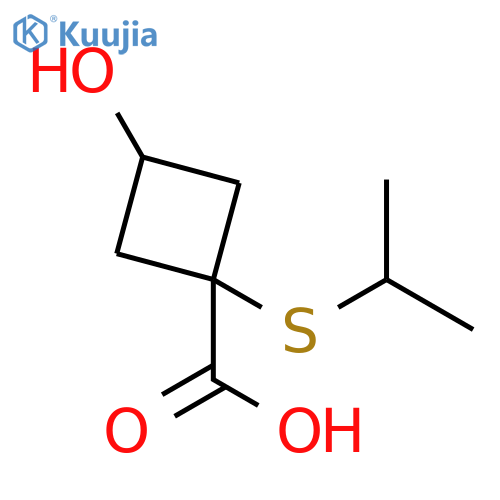Cas no 1465990-53-7 (3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid)

1465990-53-7 structure
商品名:3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid, 3-hydroxy-1-[(1-methylethyl)thio]-
- 3-Hydroxy-1-(isopropylthio)cyclobutane-1-carboxylic acid
- EN300-1122374
- 3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylicacid
- AKOS015331363
- CS-0288377
- 1465990-53-7
-
- インチ: 1S/C8H14O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3,(H,10,11)
- InChIKey: FEYQUZQXZVAGOM-UHFFFAOYSA-N
- ほほえんだ: C1(SC(C)C)(C(O)=O)CC(O)C1
計算された属性
- せいみつぶんしりょう: 190.06636548g/mol
- どういたいしつりょう: 190.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 355.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 3.59±0.40(Predicted)
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122374-10g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| Enamine | EN300-1122374-10.0g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1122374-1.0g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 1g |
$1256.0 | 2023-06-09 | ||
| Enamine | EN300-1122374-0.5g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1122374-0.05g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1122374-0.1g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1122374-1g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1122374-0.25g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1122374-5.0g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1122374-5g |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1465990-53-7 | 95% | 5g |
$2858.0 | 2023-10-27 |
3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1465990-53-7 (3-hydroxy-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid) 関連製品
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 249916-07-2(Borreriagenin)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
